
N-2-Butyl-N'-propyl ethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-Butyl-N’-propyl ethylenediamine is an organic compound belonging to the class of amines. Amines are characterized by the presence of nitrogen atoms bonded to alkyl or aryl groups. This compound, specifically, is a secondary amine with two different alkyl groups attached to the nitrogen atoms. It is used in various chemical processes and has applications in multiple fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Butyl-N’-propyl ethylenediamine typically involves the reaction of ethylenediamine with butyl and propyl halides. The reaction is carried out under basic conditions to facilitate the nucleophilic substitution of the halides by the amine groups. The general reaction scheme is as follows:
-
Reaction with Butyl Halide
- Ethylenediamine reacts with butyl halide (e.g., butyl chloride) in the presence of a base such as sodium hydroxide.
- The reaction is typically conducted in an organic solvent like ethanol or methanol.
- The product is N-2-Butyl ethylenediamine.
-
Reaction with Propyl Halide
- N-2-Butyl ethylenediamine is then reacted with propyl halide (e.g., propyl bromide) under similar conditions.
- The final product is N-2-Butyl-N’-propyl ethylenediamine.
Industrial Production Methods
Industrial production of N-2-Butyl-N’-propyl ethylenediamine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-2-Butyl-N’-propyl ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace one of the alkyl groups with another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halides (e.g., chlorides, bromides) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Simpler amines, hydrocarbons.
Substitution: Various substituted amines.
Wissenschaftliche Forschungsanwendungen
N-2-Butyl-N’-propyl ethylenediamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a chelating agent in biochemical assays.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-2-Butyl-N’-propyl ethylenediamine involves its interaction with molecular targets through its amine groups. These interactions can include:
Coordination with Metal Ions: The compound can form stable complexes with metal ions, which is useful in catalysis and biochemical assays.
Hydrogen Bonding: The amine groups can form hydrogen bonds with various substrates, influencing their reactivity and stability.
Nucleophilic Attack: The nitrogen atoms can act as nucleophiles, participating in various substitution and addition reactions.
Vergleich Mit ähnlichen Verbindungen
N-2-Butyl-N’-propyl ethylenediamine can be compared with other similar compounds such as:
N,N-Dimethylethylenediamine: Similar structure but with methyl groups instead of butyl and propyl groups.
N-Ethylethylenediamine: Contains an ethyl group instead of butyl or propyl.
N,N-Diethylethylenediamine: Contains two ethyl groups.
Uniqueness
The uniqueness of N-2-Butyl-N’-propyl ethylenediamine lies in its specific alkyl groups, which confer distinct chemical properties and reactivity compared to other ethylenediamine derivatives.
Eigenschaften
Molekularformel |
C9H22N2 |
|---|---|
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
N'-butan-2-yl-N-propylethane-1,2-diamine |
InChI |
InChI=1S/C9H22N2/c1-4-6-10-7-8-11-9(3)5-2/h9-11H,4-8H2,1-3H3 |
InChI-Schlüssel |
PJMXVYCSLAWYPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCCNC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![racemic 5-methoxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin hydrochloride](/img/structure/B13401235.png)
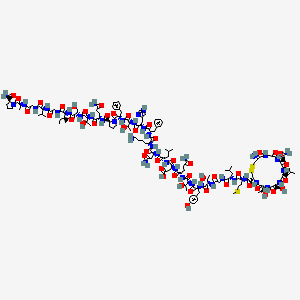

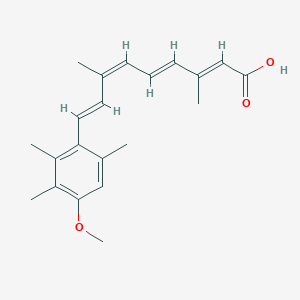
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(naphthalen-1-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13401254.png)
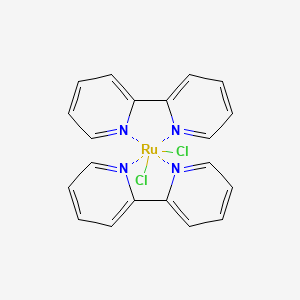
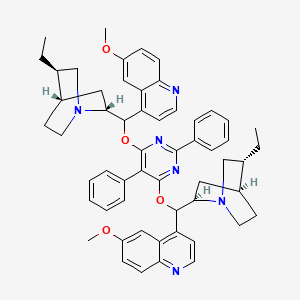

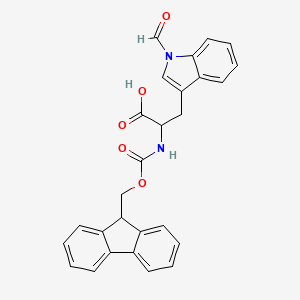
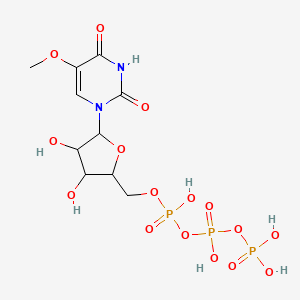
![2-(Tert-butyl)-6-chlorobenzo[D]oxazole-7-sulfonic acid](/img/structure/B13401292.png)
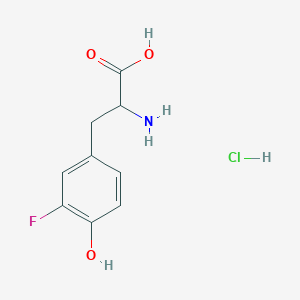
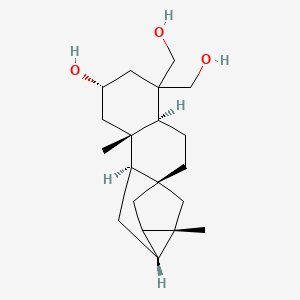
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13401309.png)
